3-(3,4-Dichlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Medicinal Chemistry Structure-Activity Relationship Rhodanine Derivatives

The compound 3-(3,4-Dichlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one (CAS not universally assigned; InChIKey: KJGQWDFRCYWGSY-QPEQYQDCSA-N; molecular formula C₁₅H₈Cl₂N₂OS₂; exact mass 365.945511 Da) belongs to the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one (rhodanine) class. It is characterized by a (5Z)-configured exocyclic double bond linking a 4-pyridylmethylene group at C5, a 2-thioxo group at C2, and an N3-(3,4-dichlorophenyl) substituent.

Molecular Formula C15H8Cl2N2OS2
Molecular Weight 367.3 g/mol
Cat. No. B12131530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dichlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Molecular FormulaC15H8Cl2N2OS2
Molecular Weight367.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C(=O)C(=CC3=CC=NC=C3)SC2=S)Cl)Cl
InChIInChI=1S/C15H8Cl2N2OS2/c16-11-2-1-10(8-12(11)17)19-14(20)13(22-15(19)21)7-9-3-5-18-6-4-9/h1-8H/b13-7-
InChIKeyOXVZGUMJLKJUQI-QPEQYQDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dichlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one: Core Identity and Structural Classification for Procurement Specification


The compound 3-(3,4-Dichlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one (CAS not universally assigned; InChIKey: KJGQWDFRCYWGSY-QPEQYQDCSA-N; molecular formula C₁₅H₈Cl₂N₂OS₂; exact mass 365.945511 Da) [1] belongs to the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one (rhodanine) class. It is characterized by a (5Z)-configured exocyclic double bond linking a 4-pyridylmethylene group at C5, a 2-thioxo group at C2, and an N3-(3,4-dichlorophenyl) substituent [1]. This specific substitution pattern distinguishes it from numerous in-class analogs and demands rigorous identity verification during sourcing.

Why Generic 5-Arylidene-2-thioxo-1,3-thiazolidin-4-one Analogs Cannot Replace 3-(3,4-Dichlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one


Within the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one scaffold, subtle modifications at N3, C5, and the dichlorophenyl substitution pattern produce divergent biological profiles. The 3,4-dichlorophenyl group confers distinct electronic and steric properties compared to 3,5-dichloro, 2,4-dichloro, or unsubstituted phenyl analogs , while the 4-pyridylmethylene isomer at C5 exhibits different hydrogen-bonding geometry and target engagement than the 2-pyridyl or 3-pyridyl counterparts [1]. Class-level evidence from rhodanine SAR reviews confirms that even minor positional changes can invert selectivity or abolish activity [2]. Therefore, generic substitution without exact structural matching risks experimental irreproducibility.

Quantitative Differentiation Evidence: 3-(3,4-Dichlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one vs. Closest Analogs


Structural Differentiation: 3,4-Dichlorophenyl N3-Substitution vs. 3,5-Dichloro and Unsubstituted Analogs

The N3-(3,4-dichlorophenyl) group in the target compound presents a distinct chlorine substitution pattern versus the 3,5-dichlorophenyl analog . In rhodanine-class SAR, the 3,4-dichloro arrangement alters ring electronics (σₘ and σₚ effects) and steric bulk differently than the 3,5-dichloro pattern, which has been associated with varied antimicrobial and anticancer potency in related 5-arylidene-2-thioxo-1,3-thiazolidin-4-one series [1]. The target compound's exact mass (365.945511 Da) versus the 3,5-dichloro isomer (identical molecular formula; identical exact mass) means that mass spectrometry alone cannot resolve them; chromatographic retention time or NMR fingerprinting is required for identity confirmation [2].

Medicinal Chemistry Structure-Activity Relationship Rhodanine Derivatives

Pyridylmethylene Positional Isomerism: 4-Pyridyl vs. 2-Pyridyl vs. 3-Pyridyl at C5

The target compound bears a 4-pyridylmethylene substituent at C5. A closely related analog, 3-(3,4-dichlorophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one , differs only in pyridine attachment position. Literature on pyridylmethylene-containing ribonucleotide reductase inhibitors demonstrates that 2-pyridylmethylene analogs can be more inhibitory than 3-pyridylmethylene or 4-pyridylmethylene counterparts [1], indicating that the pyridine nitrogen position is a pharmacophoric determinant. The 4-pyridyl isomer presents the nitrogen in a para orientation, affecting hydrogen-bond acceptor geometry and target complementarity relative to the ortho (2-pyridyl) and meta (3-pyridyl) isomers.

Kinase Inhibition Receptor Binding Isomeric Selectivity

N3-Substituent Bulk and Electronic Contrast: 3,4-Dichlorophenyl vs. N-Alkyl (Ethyl) and N-Aryl (4-Methylphenyl) Analogs

The N3-(3,4-dichlorophenyl) group contributes substantially greater lipophilicity (calculated logP increase of ~2.0–2.5 units) and electron-withdrawing character compared to the N3-ethyl analog, 3-ethyl-5-(4-pyridylmethylene)-2-thioxo-thiazolidin-4-one (CAS 91137-88-1; NSC 80706) . The 3,4-dichlorophenyl group also introduces two chlorine atoms capable of halogen bonding, which is absent in the N3-(4-methylphenyl) analog . In rhodanine-class compounds, N3-aryl substitution has been shown to modulate Bcl-2 family protein binding and kinase inhibition potency [1]. The increased molecular weight (367.27 vs. 222.28 for the N3-unsubstituted analog, CAS 5061-42-7) and halogen content affect both physicochemical handling and biological distribution.

Lipophilicity Modulation Target Selectivity ADME Profiling

Z-Stereochemistry of the 5-Arylidene Double Bond: Conformational Constraint vs. E-Isomers

The target compound is specified as the (5Z)-configured isomer, as documented by NMR spectroscopy (DMSO-d₆ solvent) [1]. Microwave-assisted synthesis methods for 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones have been shown to produce stereo-controlled Z-geometry exclusively [2]. The Z-configuration places the 4-pyridyl ring and the 4-oxo group on the same side of the exocyclic double bond, creating a specific spatial arrangement distinct from the E-isomer. While E-isomers of related 5-arylidene rhodanines can be generated under different conditions, the Z-form is thermodynamically favored for this scaffold class [2].

Stereochemistry Conformational Analysis Microwave Synthesis

2-Thioxo vs. 2-Oxo Functional Group: Implications for Sulfur-Mediated Interactions and Metabolic Stability

The 2-thioxo (C=S) group in the target compound distinguishes it from the corresponding 2-oxo (C=O) thiazolidinedione (glitazone-type) analogs. The C=S moiety is a softer, more polarizable functionality than C=O, with different hydrogen-bond acceptor properties and potential for covalent or quasi-covalent interactions with cysteine residues in target proteins [1]. In rhodanine-based inhibitors, the 2-thioxo group has been implicated in binding to the Bcl-2 family of proteins and in aldose reductase inhibition [2]. The 2-thioxo group also alters metabolic stability compared to 2-oxo analogs, as the C=S bond is susceptible to oxidative desulfurization in vivo [1].

Thioxo Group Metabolic Stability Protein Binding

Recommended Application Scenarios for 3-(3,4-Dichlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one Based on Differentiated Properties


Kinase Inhibitor Screening Libraries Requiring 4-Pyridyl Pharmacophore Geometry

The 4-pyridylmethylene substituent presents the pyridine nitrogen in a para geometry that complements kinase ATP-binding pockets with deep hinge-region access. The (5Z)-configuration, confirmed by NMR [1], ensures consistent spatial presentation. Researchers designing DYRK1A or related CMGC kinase inhibitor panels should select this 4-pyridyl isomer over the 2-pyridyl or 3-pyridyl variants to maintain a specific hydrogen-bond vector [2].

Structure-Activity Relationship Studies Exploring N3-Aryl Halogen Effects

The 3,4-dichlorophenyl substituent provides a defined halogen pattern for SAR exploration. When compared head-to-head with the 3,5-dichloro isomer, 4-methylphenyl analog, or N3-ethyl derivative, this compound enables systematic assessment of chlorine position and count on target potency and selectivity. The high lipophilicity (estimated ΔclogP ≈ +2.0–2.5 vs. N3-ethyl) makes it suitable for membrane permeability studies . Procurement should specify HPLC purity ≥95% with NMR confirmation of the 3,4-dichloro substitution pattern.

Rhodanine-Based Bcl-2 Family Protein-Protein Interaction Inhibitor Development

Class-level evidence indicates that 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones with N3-aryl substitution can disrupt Bcl-XL and Mcl-1 protein-protein interactions [3]. The combination of 2-thioxo, 4-pyridylmethylene, and 3,4-dichlorophenyl groups provides three distinct pharmacophoric elements for binding pocket complementarity. This compound serves as a scaffold for further derivatization, with the 2-thioxo group offering potential for covalent probe development.

Analytical Method Development and Reference Standard for Rhodanine Isomer Discrimination

Because the target compound shares identical molecular formula and exact mass with its regioisomers (e.g., 3,5-dichlorophenyl and 2-pyridyl/3-pyridyl analogs), it cannot be distinguished by mass spectrometry alone . This compound is therefore valuable as a chromatographic and NMR reference standard for developing HPLC or UHPLC methods capable of resolving positional isomers in rhodanine libraries. The published DMSO-d₆ NMR data [1] provides a benchmark for identity confirmation.

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